![molecular formula C9H10IN3 B13050840 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and isopropyl groups in the structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods:
Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the use of enaminonitriles and benzohydrazides.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and oxidative cyclization methods suggests potential for industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like NaOCl or MnO2 can be used for oxidative transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It exhibits biological activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Research: It serves as a building block for the synthesis of various bioactive molecules with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on RORγt, PHD-1, JAK1, and JAK2, which are involved in various biological processes.
Pathways: The compound modulates signaling pathways related to inflammation, cell proliferation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar biological activities and applications.
2-Amino[1,2,4]triazolo[1,5-a]pyridine:
Uniqueness
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the iodine and isopropyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its specific biological activities and applications in medicinal chemistry and material sciences further distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H10IN3 |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10IN3/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3 |
Clé InChI |
ZCENXUBAMKMGPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=NC(=NN21)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


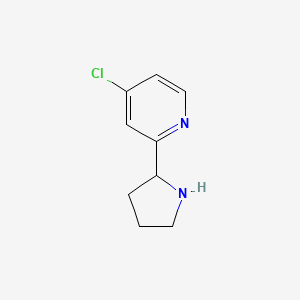
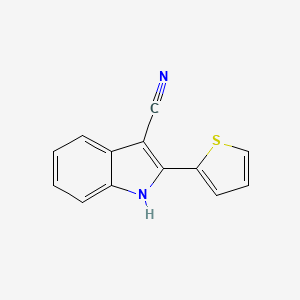
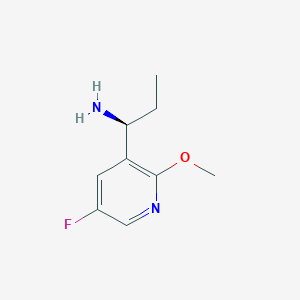
![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

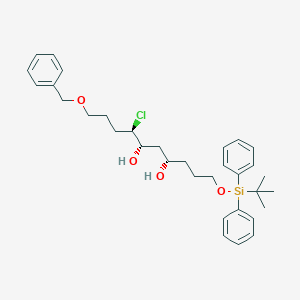
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)

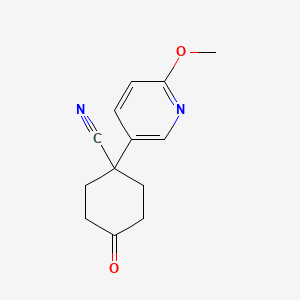
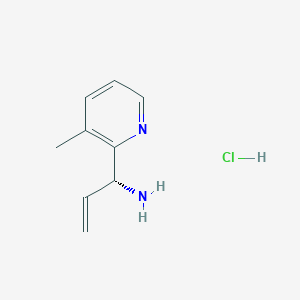



![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
